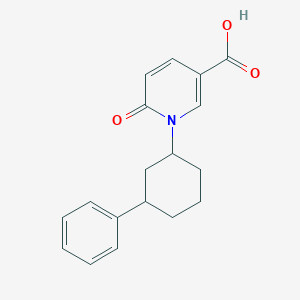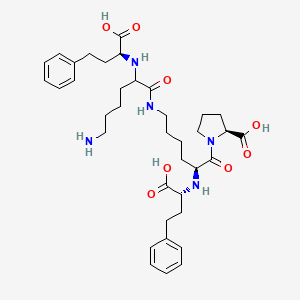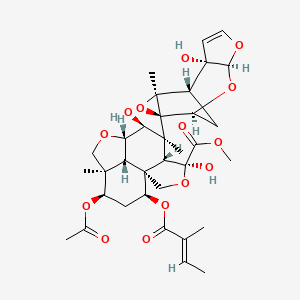
5'-Deoxy-2',3'-O-isopropylidene-5-fluorouridine-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 is a stable isotope-labeled compound. It is a derivative of 5-fluorouridine, which is a fluorinated nucleoside analog. This compound is used in various scientific research applications due to its unique properties and stable isotopic labeling.
Preparation Methods
The synthesis of 5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 involves several steps. The starting material is typically a uridine derivative, which undergoes fluorination to introduce the fluorine atom at the 5’ position. The isopropylidene group is then introduced to protect the 2’ and 3’ hydroxyl groups. The final step involves the incorporation of the stable isotopes 13C and 15N2. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be performed to remove the fluorine atom or modify other functional groups.
Substitution: The fluorine atom can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 is widely used in scientific research, including:
Chemistry: It is used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: The compound is used in studies involving nucleoside metabolism and enzyme kinetics.
Medicine: It is used in the development of new drugs and in pharmacokinetic studies to understand the metabolism and distribution of fluorinated nucleosides.
Mechanism of Action
The mechanism of action of 5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 involves its incorporation into nucleic acids. The fluorine atom at the 5’ position interferes with the normal function of nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets enzymes involved in nucleoside metabolism, such as uridine phosphorylase, and disrupts their normal function .
Comparison with Similar Compounds
5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 is unique due to its stable isotopic labeling and specific fluorination. Similar compounds include:
5-Fluorouridine: A fluorinated nucleoside analog used in cancer treatment.
5’-Deoxy-5’-fluorouridine: Another fluorinated nucleoside analog with similar properties.
2’,3’-O-isopropylidene-5-fluorouridine: A compound with similar protective groups but without stable isotopic labeling.
Properties
Molecular Formula |
C12H15FN2O5 |
|---|---|
Molecular Weight |
289.24 g/mol |
IUPAC Name |
1-[(3aR,4R,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15FN2O5/c1-5-7-8(20-12(2,3)19-7)10(18-5)15-4-6(13)9(16)14-11(15)17/h4-5,7-8,10H,1-3H3,(H,14,16,17)/t5-,7-,8-,10-/m1/s1/i11+1,14+1,15+1 |
InChI Key |
OQHBEPUPFFEDIQ-XAHILJFBSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H]([C@@H](O1)[15N]3C=C(C(=O)[15NH][13C]3=O)F)OC(O2)(C)C |
Canonical SMILES |
CC1C2C(C(O1)N3C=C(C(=O)NC3=O)F)OC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B13857420.png)

![5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid (1-methylethyl,propyl) Ester 5-Oxide Fumarate; nPOC-POC PMPA Fumarate](/img/structure/B13857436.png)

![3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid](/img/structure/B13857449.png)

![(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13857456.png)
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13857457.png)






